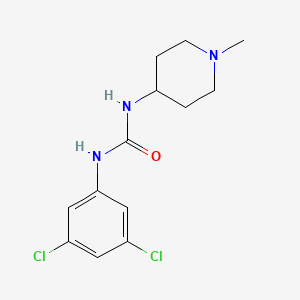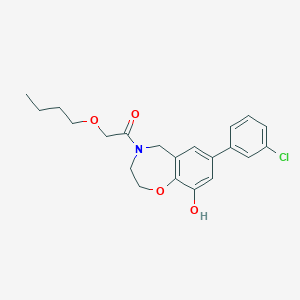![molecular formula C22H19NO4 B5322161 N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide, also known as FFA4 agonist, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist functions by binding to and activating the free fatty acid receptor 4 (this compound). This receptor is expressed in various tissues, including adipose tissue, immune cells, and the gastrointestinal tract. Activation of this compound leads to the activation of various signaling pathways, including the Gq/11, Gs, and Gi pathways, which ultimately result in the observed physiological effects.
Biochemical and Physiological Effects
This compound agonist has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-diabetic effects by improving glucose homeostasis and insulin sensitivity. It also has anti-obesity effects by promoting adipocyte differentiation and reducing adipose tissue inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist has several advantages for lab experiments. It is easily synthesized and readily available, making it a cost-effective option for researchers. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. Additionally, its effects may be influenced by other factors, such as diet and genetic background.
Orientations Futures
There are several future directions for the study of N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist. One potential area of investigation is its potential in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, it may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are also needed to investigate its potential in cancer treatment and its effects on the gut microbiome.
Conclusion
In conclusion, this compound agonist is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-diabetic, and anti-obesity effects and has been investigated for its potential in the treatment of various diseases. While it has several advantages for lab experiments, there are also limitations to its use. Further studies are needed to fully understand its potential therapeutic applications and to identify any potential side effects.
Méthodes De Synthèse
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of 3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl]-boronic acid, which is then reacted with 2-(3-methylphenoxy)acetyl chloride to yield the desired this compound agonist.
Applications De Recherche Scientifique
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects. Additionally, it has been investigated for its potential in the treatment of asthma, cardiovascular diseases, and cancer.
Propriétés
IUPAC Name |
N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-16-4-2-5-19(14-16)27-15-22(25)23-18-10-7-17(8-11-18)9-12-20(24)21-6-3-13-26-21/h2-14H,15H2,1H3,(H,23,25)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHRVCPDIJSSDJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
![8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5322121.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)

![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)
![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)

![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)
